1-Cyclopropoxy-3-fluoro-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropoxy-3-fluoro-5-nitrobenzene is an organic compound with the molecular formula C9H8FNO2 It is characterized by a benzene ring substituted with a cyclopropoxy group, a fluorine atom, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-3-fluoro-5-nitrobenzene typically involves multi-step organic reactions One common method starts with the nitration of a fluorobenzene derivative to introduce the nitro groupThe reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the intermediates and the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropoxy-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as oxygen, sulfur, or nitrogen-containing groups.
Oxidation: The cyclopropoxy group can be oxidized under specific conditions to form different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substituted benzenes with different functional groups depending on the nucleophile used.
- Amino derivatives when the nitro group is reduced.
- Oxidized products with altered cyclopropoxy groups.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropoxy-3-fluoro-5-nitrobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Cyclopropoxy-3-fluoro-5-nitrobenzene exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The cyclopropoxy group adds steric hindrance, affecting the compound’s overall reactivity and interaction with enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-3-nitrobenzene: Similar structure but lacks the cyclopropoxy group.
3-Fluoronitrobenzene: Another related compound with a simpler structure.
Uniqueness: 1-Cyclopropoxy-3-fluoro-5-nitrobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This makes it a valuable compound for specific applications where these unique properties are advantageous .
Eigenschaften
Molekularformel |
C9H8FNO3 |
---|---|
Molekulargewicht |
197.16 g/mol |
IUPAC-Name |
1-cyclopropyloxy-3-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C9H8FNO3/c10-6-3-7(11(12)13)5-9(4-6)14-8-1-2-8/h3-5,8H,1-2H2 |
InChI-Schlüssel |
BHWNWXIIYOIEGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=CC(=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.